N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide
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Overview
Description
The compound "N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide" is a sophisticated chemical entity that falls into the category of organic compounds. This compound is characterized by the presence of a fluorophenyl group, a dihydropyridazinone ring, and a dimethoxybenzamide moiety, making it an interesting subject for chemical, pharmaceutical, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as 4-fluoroaniline, propionic acid derivatives, and 2,4-dimethoxybenzoyl chloride.
Initial Reactions: : The 4-fluoroaniline is first reacted with propionic acid derivatives under suitable conditions (e.g., catalytic hydrogenation) to form an intermediate.
Cyclization: : The intermediate undergoes cyclization reactions facilitated by reagents like phosphorus oxychloride to form the dihydropyridazinone ring.
Final Coupling: : The resulting product is then coupled with 2,4-dimethoxybenzoyl chloride in the presence of bases such as triethylamine to yield the final compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar steps but with optimizations to improve yield and purity. This includes:
Catalyst Usage: : Utilizing advanced catalysts to expedite reaction times.
High-Pressure Reactors: : Employing high-pressure reactors for better control of reaction conditions.
Purification Techniques: : Implementing sophisticated purification techniques like column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, to yield oxidized derivatives.
Reduction: : Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at the fluorophenyl group using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Sodium methoxide in methanol.
Major Products
Oxidation Products: : Oxidized derivatives like hydroxylated compounds.
Reduction Products: : Reduced forms retaining the core structure.
Substitution Products: : Derivatives with substituents replacing the fluorine atom.
Scientific Research Applications
This compound has diverse applications in various fields:
Chemistry
Catalysis: : Acts as a catalyst in organic synthesis reactions.
Ligand Design: : Used in the design of complex ligands for metal coordination studies.
Biology
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in biochemical assays.
Protein Interaction Studies: : Utilized in studies involving protein-ligand interactions.
Medicine
Pharmacological Research: : Explored for its potential as a therapeutic agent due to its unique structural attributes.
Drug Development: : A candidate for drug development, particularly in targeting specific molecular pathways.
Industry
Material Science: : Used in the development of advanced materials with specific properties.
Agricultural Chemicals: : Investigated for its potential as a bioactive compound in agricultural chemistry.
Mechanism of Action
The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorophenyl group provides specificity in binding, while the dihydropyridazinone ring contributes to the stabilization of the compound-enzyme complex. This interaction leads to the modulation of biochemical pathways, which can result in either inhibitory or stimulatory effects depending on the target.
Comparison with Similar Compounds
This compound can be compared with other similar compounds like:
N-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide: : A structurally similar compound with a chlorine atom instead of a fluorine atom, affecting its reactivity and interaction with biological targets.
N-{3-[3-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide: : A compound with a methyl group in place of the fluorine atom, altering its hydrophobicity and binding affinity.
List of Similar Compounds
N-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide
N-{3-[3-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide
N-{3-[3-(4-Bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-29-17-8-9-18(20(14-17)30-2)22(28)24-12-3-13-26-21(27)11-10-19(25-26)15-4-6-16(23)7-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDBAHOQGQTMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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